Glycyl-L-methionyl-L-valyl-L-valine is a synthetic peptide composed of four amino acids: glycine, methionine, valine, and valine. This compound is notable for its potential applications in biochemical research and therapeutic development due to its structural properties and biological activity.
This peptide can be synthesized through various methods, primarily solid-phase peptide synthesis, which allows for the controlled assembly of amino acids into a specific sequence. The compound's molecular formula is and it has been cataloged in databases such as PubChem, which provides detailed information about its structure and properties .
Glycyl-L-methionyl-L-valyl-L-valine falls under the classification of peptides, specifically as a tetrapeptide. It is categorized based on its amino acid composition and sequence, which influences its chemical behavior and biological interactions.
The primary method for synthesizing Glycyl-L-methionyl-L-valyl-L-valine is solid-phase peptide synthesis (SPPS). This technique involves several key steps:
The synthesis process requires careful control of reaction conditions including temperature, pH, and reagent concentrations to ensure high yield and purity of the final product. The choice of protecting groups and coupling reagents can significantly impact the efficiency of the synthesis.
Glycyl-L-methionyl-L-valyl-L-valine features a backbone formed by peptide bonds connecting the amino acids. The presence of sulfur in methionine contributes to its unique properties. The molecular structure can be represented as follows:
The molecular weight of Glycyl-L-methionyl-L-valyl-L-valine is approximately 388.52 g/mol. Its structural characteristics influence its solubility, stability, and interaction with biological systems .
Glycyl-L-methionyl-L-valyl-L-valine can participate in several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and DTT or tris(2-carboxyethyl)phosphine (TCEP) for reduction. Substitution reactions often involve bases like N-methylmorpholine (NMM).
The mechanism of action for Glycyl-L-methionyl-L-valyl-L-valine varies depending on its application. In biological contexts, it may interact with enzymes or receptors, influencing biochemical pathways. For instance:
Glycyl-L-methionyl-L-valyl-L-valine is typically a white to off-white powder at room temperature. It is soluble in water and other polar solvents due to its amino acid composition.
Key chemical properties include:
Glycyl-L-methionyl-L-valyl-L-valine has several scientific applications:
L-Type Amino Acid Transporters (LAT1/SLC7A5 and LAT2/SLC7A8) are heterodimeric transporters critical for the cellular uptake of large neutral amino acids (LNAAs) and peptide-like compounds. These transporters require covalent association with the glycoprotein CD98/4F2hc (SLC3A2) for membrane localization and functional activity [1] [7]. LAT1 exhibits high affinity for branched-chain and aromatic amino acids (Km = 5–50 μM), including valine, methionine, and phenylalanine – structural components of the tetrapeptide Glycyl-L-methionyl-L-valyl-L-valine (Gly-Met-Val-Val) [1] [8].
The transport mechanism involves obligatory antiport: extracellular substrate uptake (e.g., tetrapeptides) is exchanged for intracellular amino acids (e.g., glutamine). This positions Gly-Met-Val-Val as a potential LAT1 substrate due to:
In vitro studies demonstrate that peptides containing LAT1-preferred residues (e.g., L-valyl ester prodrugs) show enhanced cellular uptake via LAT1-mediated transport. Inhibition assays using BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) or JPH203 reduce uptake by >70%, confirming LAT1 involvement [1] [7].
Table 1: LAT1 Transport Characteristics Relevant to Gly-Met-Val-Val
Parameter | LAT1 Specificity | Relevance to Tetrapeptide |
---|---|---|
Substrate size | MW < 500 Da preferred | Gly-Met-Val-Val (MW: 435.6 Da) within optimal range |
Key residues | Val, Met, Phe, Tyr | Contains Val (x2) and Met |
Transport mode | Obligatory antiport | May utilize intracellular glutamine exchange |
Inhibition | BCH/JPH203 sensitive | Predicted >70% uptake inhibition |
Proton-coupled oligopeptide transporters (PEPT1/SLC15A1 and PEPT2/SLC15A2) facilitate di/tri-peptide uptake across epithelial barriers. These transporters exhibit distinct substrate specificities:
Gly-Met-Val-Val displays mixed affinity characteristics due to:
Ex vivo corneal transport studies demonstrate peptide prodrugs with N-terminal valine (e.g., L-valyl-acyclovir) achieve 3-fold higher permeability than parent drugs via PEPT-mediated transport. This suggests the C-terminal Val-Val motif in Gly-Met-Val-Val may facilitate PEPT binding through:
LAT1 dominates large neutral amino acid transport at the blood-brain barrier (BBB), accounting for >95% of LNAA uptake into the brain [3] [7]. Its expression on both luminal and abluminal membranes of brain capillary endothelial cells enables vectorial transcytosis of substrates. Key BBB permeability determinants for Gly-Met-Val-Val include:
Structural compatibility factors:
Competitive transport dynamics:LAT1-mediated BBB penetration follows Michaelis-Menten kinetics with:
J_{in} = \frac{J_{max} \times [Peptide]}{K_m + [Peptide]}
Where predicted parameters for Gly-Met-Val-Val are:
Table 2: BBB Permeability Predictors for Gly-Met-Val-Val
Parameter | Ideal Range | Tetrapeptide Status | Transporter Influence |
---|---|---|---|
Molecular weight | <450 Da | 435.6 Da (borderline) | LAT1 accommodates up to 500 Da |
H-bond donors | <7 | 8 (slightly elevated) | Transporter binding mitigates penalty |
PSA | <90 Ų | ≈250 Ų | LAT1-mediated transport bypasses PSA limit |
Substrate Km | <100 μM | Estimated 150 μM | Moderate affinity expected |
Ocular targeting of peptides requires navigation of specialized barriers:
Corneal targeting mechanisms:1. Peptide transporter exploitation: PEPT1 expressed in corneal epithelium enables Gly-Met-Val-Val uptake. Substrate optimization strategies include:- N-terminal glycine preservation (mimics successful Gly-Pro transport)- Hydrophobicity modulation to enhance partition into corneal stroma [2] [10]2. Cell-penetrating peptide (CPP) conjugation: Corneal Targeting Sequence 1 (CorTS1: NH2-LLLKKL-COOH) enhances stromal accumulation 3.7-fold by binding extracellular matrix proteoglycans [5]
Retinal delivery approaches:
Ocular metabolic considerations:Phase I/II enzymes in anterior segment tissues:
graph LR A[Gly-Met-Val-Val] -->|Corneal esterases| B(Phase I Metabolism) B --> C[Gly-Met + Val-Val] C -->|Ciliary body CYP450| D[Oxidized metabolites] A -->|Conjunctival GSH| E[Phase II Conjugates]
Strategies to mitigate metabolism include:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2